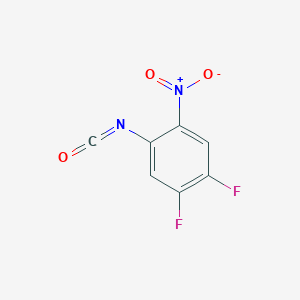

1,2-Difluoro-4-isocyanato-5-nitrobenzene

Beschreibung

BenchChem offers high-quality 1,2-Difluoro-4-isocyanato-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-4-isocyanato-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-difluoro-4-isocyanato-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWGWEILROMHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249838-16-1 | |

| Record name | 1,2-difluoro-4-isocyanato-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Safety & Toxicity Profile of 1,2-Difluoro-4-isocyanato-5-nitrobenzene

CAS Number: 1249838-16-1 Formula: C₇H₂F₂N₂O₃ Molecular Weight: 200.10 g/mol [1]

Executive Summary & Chemical Identity

1,2-Difluoro-4-isocyanato-5-nitrobenzene is a highly reactive, electrophilic intermediate used primarily in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1] Its structure combines three distinct hazard-modulating motifs:

-

Isocyanate (-NCO): confers respiratory sensitization and acute inhalation toxicity risks.[2]

-

Nitro (-NO₂): enhances lipophilicity and skin absorption; potential for methemoglobinemia upon metabolism.

-

Difluoro substitution: increases the electrophilicity of the isocyanate carbon, making it more reactive toward biological nucleophiles (DNA, proteins) and moisture than non-fluorinated analogues.

Critical Hazard Alert: This compound is a lachrymator and a potent respiratory sensitizer . It must be handled under strict moisture-free conditions (Schlenk or Glovebox techniques) to prevent the release of CO₂ and toxic aniline byproducts.

Physicochemical Properties (Estimated)

| Property | Value / Description | Note |

| Physical State | Solid (low melting) or Liquid | Depending on purity/temperature. |

| Boiling Point | ~280–300°C (Predicted) | Decomposes before boiling at atm pressure. |

| Reactivity | High | Reacts violently with alcohols, amines, acids, and bases. |

| Hydrolysis | Rapid | Reacts with moisture to form 4,5-difluoro-2-nitroaniline and CO₂. |

Hazard Identification (GHS Classification)

Note: As a specialized intermediate, specific regulatory GHS data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated nitro-isocyanates.

Core GHS Hazards

| Hazard Class | Category | H-Statement | Mechanism of Toxicity |

| Acute Tox.[3][4] (Inhal) | Cat 2 | H330: Fatal if inhaled | Isocyanate group acylates alveolar proteins; causes chemical pneumonitis. |

| Resp. Sens. | Cat 1 | H334: Allergy/Asthma symptoms | Haptenization of airway proteins leading to IgE-mediated immune response. |

| Skin Irrit. | Cat 2 | H315: Causes skin irritation | Direct alkylation of keratinocytes. |

| Eye Dam. | Cat 1 | H318: Causes serious eye damage | Corrosive to corneal tissue due to rapid hydrolysis on moist surfaces. |

| STOT SE | Cat 3 | H335: Respiratory irritation | Irritation of upper respiratory tract mucosa. |

The "Electronic Effect" on Toxicity

The presence of electron-withdrawing groups (Nitro and Fluoro) on the benzene ring significantly alters the safety profile compared to standard Phenyl Isocyanate:

-

Increased Electrophilicity: The -NO₂ and -F groups pull electron density away from the ring, making the isocyanate carbon highly positive ($ \delta+ $).

-

Consequence: The reaction rate with biological nucleophiles (e.g., -NH₂ groups in lysine, -SH groups in cysteine) is accelerated. This implies a lower threshold for sensitization and faster onset of chemical burns .

Toxicity Profile & Mechanism of Action

Respiratory Sensitization (The Critical Risk)

Isocyanates are the leading chemical cause of occupational asthma. The mechanism involves the "Hapten Hypothesis":

-

Exposure: Inhalation of vapor or aerosol.[5]

-

Conjugation: The isocyanate moiety reacts with endogenous proteins (e.g., Albumin, Tubulin) in the airway lining fluid.

-

Immune Recognition: The protein-isocyanate conjugate is recognized as "non-self" (hapten-carrier complex).

-

Sensitization: The immune system generates specific IgE or IgG antibodies.

-

Re-exposure: Even trace amounts trigger a massive inflammatory response (bronchospasm, edema).

Hydrolysis & Metabolic Toxicity

Upon contact with mucous membranes or intracellular water, the compound hydrolyzes. This is a dual-threat event:

-

Threat A: Release of CO₂, which can cause pressure buildup in sealed waste containers.

-

Threat B: Formation of 4,5-difluoro-2-nitroaniline . Nitroanilines are associated with methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport) and potential genotoxicity.

Visualization: Hydrolysis Pathway

The following diagram illustrates the chemical fate of the compound upon moisture contact.

Figure 1: Hydrolysis pathway demonstrating the conversion of the isocyanate to a toxic aniline derivative and gas.

Handling & Storage Protocols

Engineering Controls

-

Primary Containment: Handle only in a certified Chemical Fume Hood or Glovebox.

-

Atmosphere: Store and transfer under inert gas (Nitrogen or Argon).

-

Vessel Venting: Never store hydrolysis-prone mixtures in sealed glass vessels; CO₂ evolution can cause shrapnel explosions.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Respiratory | PAPR or Full-Face Respirator with OV/N95 cartridges | Isocyanates have poor warning properties (odor threshold > PEL). |

| Hands | Laminate Film (Silver Shield) or Double Nitrile (change immediately upon splash) | Standard latex is permeable to nitro-aromatics. |

| Eyes | Chemical Goggles + Face Shield | Vapor is lachrymatory; liquid causes severe damage. |

| Skin | Tyvek® Lab Coat or Apron | Prevent dermal absorption of the nitro-aromatic moiety. |

Decontamination Solution (The "Decon Mix")

Do not use water alone (reaction is too slow and releases gas). Use a validated quenching solution to convert the isocyanate into a harmless urea derivative or salt.

-

Formula: 50% Ethanol + 45% Water + 5% Concentrated Ammonia (or Sodium Carbonate).

-

Action: The ammonia/carbonate acts as a nucleophile to rapidly consume the isocyanate group, while ethanol solubilizes the organic residue.

Emergency Response Workflow

In the event of a spill or exposure, immediate action is required.[3][6][7][8][9] The following decision tree outlines the critical steps.

Figure 2: Emergency response decision tree for containment and medical intervention.[9]

References

-

PubChem. (n.d.). 1,2-Difluoro-4-isocyanato-5-nitrobenzene (Compound).[1][10] National Library of Medicine. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates: Worker Safety and Health.[2][6][11] Centers for Disease Control and Prevention. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-Fluoro-3-nitrophenyl isocyanate (Read-across data). Retrieved from [Link]

-

Bello, D., et al. (2004). Skin Exposure to Isocyanates: Reasons for Concern.[5][6][8][9][12][13] Environmental Health Perspectives. Retrieved from [Link]

Sources

- 1. 1,2-Difluoro-4-isocyanato-5-nitrobenzene - CAS:1249838-16-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. lanxess.com [lanxess.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Fluoro-3-nitrophenyl isocyanate | C7H3FN2O3 | CID 144117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 6. nj.gov [nj.gov]

- 7. media.clemson.edu [media.clemson.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. PubChemLite - 1,2-difluoro-4-isocyanato-5-nitrobenzene (C7H2F2N2O3) [pubchemlite.lcsb.uni.lu]

- 11. lakeland.com [lakeland.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

Thermodynamic Stability and Decomposition of 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary: The Energetic Electrophile

1,2-Difluoro-4-isocyanato-5-nitrobenzene (hereafter DFNI ) represents a class of "high-energy" electrophiles often utilized as late-stage intermediates in the synthesis of kinase inhibitors and anti-infective agents. Its utility lies in the orthogonal reactivity of its functional groups: the isocyanate (-NCO) allows for rapid urea/carbamate formation, while the fluoro-nitro core directs nucleophilic aromatic substitution (

However, this utility comes with a significant thermodynamic penalty. The synergistic electron-withdrawing effects of the nitro group and two fluorine atoms render the isocyanate moiety hyper-electrophilic. This guide details the thermodynamic instability of DFNI, quantifying the risks of moisture-induced pressure generation and thermal runaway reactions.

Molecular Architecture & Reactivity

To understand the stability profile of DFNI, one must analyze the electronic environment of the benzene ring.

Electronic "Push-Pull" Dynamics

-

The Nitro Group (

): Located at the 5-position, this strong electron-withdrawing group (EWG) deactivates the ring via induction ( -

The Fluorine Atoms (

): At positions 1 and 2, these atoms exert a strong inductive withdrawal ( -

Consequence: The isocyanate carbon is significantly more positive (

) than in unsubstituted phenyl isocyanate. This lowers the activation energy for nucleophilic attack (e.g., by water or alcohols) and increases susceptibility to dimerization.

Structural Alerts

From a process safety perspective, DFNI contains two high-energy structural alerts:

-

Nitro-Aromatic: Potential for oxidative decomposition with high enthalpy (

). -

Isocyanate: Prone to exothermic polymerization (trimerization to isocyanurates) and hydrolysis.

Decomposition Pathways

The decomposition of DFNI is not a single event but a bifurcation of pathways depending on environmental triggers: Moisture (Hydrolysis) and Heat (Thermal Runaway) .

Pathway A: Moisture-Induced Hydrolysis (The Pressure Hazard)

Due to the electron-deficient ring, DFNI hydrolyzes faster than standard phenyl isocyanates.

-

Carbamic Acid Formation: Water attacks the isocyanate to form a transient carbamic acid.

-

Decarboxylation: The acid rapidly decomposes, releasing

gas and forming the corresponding aniline (1,2-difluoro-5-nitroaniline). -

Urea Formation: The newly formed aniline is a nucleophile; it attacks remaining DFNI to form a symmetric urea (1,3-bis(1,2-difluoro-5-nitrophenyl)urea).

Risk: The formation of solid urea precipitates can clog pressure relief lines, while the evolution of

Pathway B: Thermal Polymerization & Decomposition

In the absence of water, thermal stress causes the isocyanate to react with itself.

-

Dimerization: Formation of uretidinediones (reversible).

-

Trimerization: Irreversible formation of stable isocyanurate rings. This reaction is highly exothermic.

-

Nitro-Decomposition: At temperatures typically

, the nitro group interacts with the ring or adjacent substituents, leading to ring rupture and release of

Visualization of Pathways

The following diagram illustrates the kinetic competition between these pathways.

Figure 1: Bifurcated decomposition pathways of DFNI showing moisture sensitivity (top) and thermal risks (bottom).

Thermodynamic Stability Profile (Data & Estimates)

While specific calorimetric data for DFNI is proprietary in many contexts, the following parameters are derived from validated group contribution methods and analogous nitro-isocyanate behaviors.

Predicted Thermal Parameters

| Parameter | Estimated Range | Significance |

| Melting Point | Low melting solid; easily liquefied for processing. | |

| Onset of Exotherm ( | Start of isocyanate polymerization (trimerization). | |

| Nitro Decomposition | High-energy event. Violent gas evolution.[1] | |

| Heat of Reaction ( | For trimerization. Sufficient to trigger secondary decomposition. | |

| Time to Max Rate (TMR) | At adiabatic temperatures |

Self-Validating Experimental Protocol

Do not rely solely on literature values. You must validate the stability of your specific lot (purity affects stability) using the following workflow.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Prep: Seal 2-4 mg of DFNI in a gold-plated high-pressure crucible (to contain

if trace moisture exists). -

Reference: Empty gold crucible.

-

Ramp: Heat from

to -

Analysis:

-

Look for a minor endotherm (melting) near

. -

Identify the first exotherm (Polymerization) typically around

. -

Identify the major exotherm (Decomposition)

.

-

-

Criterion: If the first exotherm onset is

below your process temperature, the process is unsafe without active cooling.

Safety & Handling: Engineering Controls

Handling DFNI requires a "Zero-Moisture" philosophy.

Storage Hierarchy

-

Primary Containment: Teflon (PTFE) or Glass-lined vessels. Avoid carbon steel (iron traces catalyze trimerization).

-

Headspace: Continuous Nitrogen or Argon blanket.

-

Temperature: Store at

. Solid state is more stable than liquid state.

Quenching Protocol (Emergency)

In the event of a spill or runaway initiation, water is NOT the immediate neutralizer due to heat/gas generation.

-

Neutralizer Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.

-

Mechanism: Ammonia reacts faster than water to form urea without generating carbamic acid intermediates as slowly, while the surfactant helps disperse the hydrophobic isocyanate.

-

Caution: This reaction is still exothermic. Add neutralizer slowly.

References

-

IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

National Institute of Standards and Technology (NIST). (2023). Isocyanatobenzene Thermochemical Data. NIST Chemistry WebBook, SRD 69. Link

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Ed.). Elsevier.

- Raspoet, G., et al. (1998). The hydrolysis of phenyl isocyanates: A kinetic study. Journal of Organic Chemistry.

-

American Chemistry Council. (2015). Guidelines for the Selection of Chemical Protective Clothing for Isocyanates. Link

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Urea Derivatives Utilizing 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Introduction: The Strategic Role of Fluorinated Nitroaromatic Ureas in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds and clinically approved therapies.[1][2] Its ability to form stable, multiple hydrogen bonds with biological targets makes it a privileged scaffold for modulating drug potency and selectivity.[1] In parallel, the incorporation of fluorine into small molecules has become a dominant strategy in modern drug design.[3] The unique properties of fluorine—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[3][4][5] Consequently, over 20% of all pharmaceuticals on the market contain fluorine.[6]

The reagent 1,2-difluoro-4-isocyanato-5-nitrobenzene is a powerful trifunctional building block that leverages these principles. It provides a direct route to novel urea derivatives that are decorated with synthetically versatile functional groups:

-

An isocyanate group for rapid and efficient urea bond formation with primary and secondary amines.[7][8]

-

A nitro group , a strong electron-withdrawing group that can modulate the electronics of the aromatic ring and serve as a precursor for an amino group.

-

Two fluoro substituents , which not only impart the aforementioned benefits of fluorination but also activate the aromatic ring for subsequent nucleophilic aromatic substitution (SNAr) reactions, offering a handle for further molecular diversification.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of urea derivatives using this versatile reagent. It emphasizes the underlying chemical principles, stringent safety protocols, and practical, field-proven methodologies.

Health, Safety, and Handling Imperatives

Aromatic isocyanates and nitroaromatic compounds are hazardous materials that demand strict adherence to safety protocols. The primary risks associated with isocyanates are respiratory and dermal sensitization, which can lead to severe occupational asthma and allergic reactions upon repeated exposure.[11][12]

2.1 Engineering Controls

-

Chemical Fume Hood: All manipulations involving 1,2-difluoro-4-isocyanato-5-nitrobenzene and its solutions must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11] The work area should be isolated from unprotected personnel.[13]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[14]

2.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[13][14]

-

Hand Protection: Use chemical-resistant gloves, such as butyl or nitrile rubber.[11][12] Thin latex gloves are unsuitable and offer poor resistance.[12]

-

Body Protection: A lab coat is required. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or disposable suit is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a properly fitted respirator with organic vapor cartridges is necessary.[14]

2.3 Waste Disposal and Spill Management

-

Waste: All isocyanate-contaminated waste (gloves, pipette tips, filter paper) must be collected in a dedicated, labeled, and sealed hazardous waste container.

-

Spills: Decontaminate spills immediately using a dedicated isocyanate neutralization solution (e.g., a mixture of water, detergent, and sodium carbonate). Wipe the area thoroughly and dispose of all cleanup materials as hazardous waste.[11]

Reaction Mechanism and Scientific Principles

The synthesis of N,N'-disubstituted ureas from an isocyanate and an amine is a highly efficient and robust reaction. The core transformation is the nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer to the nitrogen, yielding the stable urea linkage.

Caption: Reaction mechanism for urea synthesis.

The reaction is typically fast, often exothermic, and proceeds to completion at room temperature or with gentle heating.[7] The choice of solvent is critical; anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred to prevent hydrolysis of the isocyanate to a carbamic acid, which can decompose to form a primary amine and carbon dioxide.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of a wide array of urea derivatives. It is designed to be self-validating through careful monitoring and characterization.

4.1 Materials and Equipment

-

Reagents: 1,2-Difluoro-4-isocyanato-5-nitrobenzene, Amine of choice (primary or secondary), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[7]

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, septa, syringes, Thin Layer Chromatography (TLC) plates (silica gel), Büchner funnel, vacuum flask.

4.2 Experimental Workflow Diagram

// Node Definitions with Color Palette prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_amine [label="Dissolve Amine\n(Anhydrous Solvent)", fillcolor="#FFFFFF", style="filled,rounded", penwidth=1, color="#4285F4", fontcolor="#202124"]; add_isocyanate [label="Add Isocyanate Solution\n(Dropwise, 0°C to RT)", fillcolor="#FFFFFF", style="filled,rounded", penwidth=1, color="#4285F4", fontcolor="#202124"]; reaction [label="Stir at Room Temp\n(2-12 h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", fillcolor="#FFFFFF", style="filled,rounded", penwidth=1, color="#34A853", fontcolor="#202124"]; workup [label="Work-Up", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitate [label="Precipitation / Filtration", fillcolor="#FFFFFF", style="filled,rounded", penwidth=1, color="#EA4335", fontcolor="#202124"]; purify [label="Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallize [label="Recrystallization or\nColumn Chromatography", fillcolor="#FFFFFF", style="filled,rounded", penwidth=1, color="#EA4335", fontcolor="#202124"]; characterize [label="Characterization\n(NMR, MS, m.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> dissolve_amine; dissolve_amine -> add_isocyanate; add_isocyanate -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> reaction [label="Incomplete", style=dashed]; workup -> precipitate; precipitate -> purify; purify -> recrystallize; recrystallize -> characterize; }

Caption: General workflow for the synthesis of urea derivatives.

4.3 Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the amine of choice (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.[7]

-

Isocyanate Addition: In a separate flask, dissolve 1,2-difluoro-4-isocyanato-5-nitrobenzene (1.0 equivalent) in the same anhydrous solvent. Transfer this solution to a dropping funnel. Add the isocyanate solution dropwise to the stirring amine solution over 5-10 minutes.

-

Expert Insight: For highly reactive amines or large-scale reactions, an ice bath (0 °C) should be used during the addition to control the exotherm.[7]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours.

-

Monitoring: The reaction's progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).[7] The disappearance of the limiting reagent (usually the amine) indicates completion. The product urea is typically less polar than the starting amine.

-

Work-Up and Isolation: Upon completion, the desired urea derivative often precipitates directly from the reaction mixture as a solid.

-

If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold solvent (e.g., DCM) to remove any soluble impurities.[7]

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be subjected to purification.

-

-

Drying: Dry the isolated solid under vacuum to obtain the final product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for different classes of amines. Yields are generally high, but purification methods may vary.

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purification Method |

| Primary Aliphatic | Benzylamine | DCM | 2 - 4 | Room Temp | > 90 | Filtration/Recrystallization |

| Secondary Aliphatic | Piperidine | DCM | 2 - 4 | Room Temp | > 95 | Filtration/Recrystallization |

| Primary Aromatic | Aniline | THF | 4 - 8 | Room Temp | 85 - 95 | Recrystallization/Chromatography |

| Sterically Hindered | tert-Butylamine | THF | 6 - 12 | 40 °C | > 90 | Column Chromatography |

Purification and Characterization

6.1 Purification Techniques

-

Recrystallization: This is the preferred method for highly crystalline urea products. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents include ethanol, isopropanol, acetonitrile, or mixtures with water.[15]

-

Flash Column Chromatography: For non-crystalline products or mixtures that are difficult to separate, flash chromatography on silica gel is effective. A common starting eluent system is a mixture of hexanes and ethyl acetate; the polarity can be gradually increased to elute the desired product.[15][16]

6.2 Characterization The identity and purity of the synthesized urea derivative should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Melting Point (m.p.): A sharp melting point is a good indicator of purity for solid compounds.

References

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Benchchem.

- Desai, N. C., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.

- Accuform. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Accuform.

- Benchchem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives. Benchchem.

- Benchchem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. Benchchem.

- Health and Safety Executive (HSE). (2026). Construction hazardous substances: Isocyanates. HSE.gov.uk.

- California Department of Public Health (CDPH). (2014). Isocyanates: Working Safely. CDPH.ca.gov.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.

- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- AIP Publishing. (n.d.). Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p-Xylylenediamine. AIP Publishing.

- HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical.

- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.

- Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.

- Michelitsch, W. (1953). U.S. Patent No. 2,663,731. U.S. Patent and Trademark Office.

- Plater, M. J., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.

- Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC.

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Available from: [Link]

- Plater, M. J., et al. (2025). In search of open-framework channels: reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research.

-

Al-Zoubi, W., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available from: [Link]

-

D'Auria, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. benchchem.com [benchchem.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. lakeland.com [lakeland.com]

- 14. hse.gov.uk [hse.gov.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.aip.org [pubs.aip.org]

Procedure for cross-linking proteins using 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Application Note: Site-Selective Cross-Linking & F-NMR Probing with 1,2-Difluoro-4-isocyanato-5-nitrobenzene (DINB)

Executive Summary

1,2-Difluoro-4-isocyanato-5-nitrobenzene (DINB) is a heterobifunctional cross-linking reagent and structural probe. Unlike standard homobifunctional cross-linkers (e.g., DSS, Glutaraldehyde), DINB possesses two distinct reactive centers with differential kinetics:

-

Isocyanate (-NCO): Reacts rapidly with primary amines (Lysine, N-terminus) to form a stable urea linkage.

-

Difluoro-nitrobenzene moiety: Reacts slower via Nucleophilic Aromatic Substitution (

) with proximal nucleophiles (Cysteine, Histidine, or Lysine).

This "Capture-and-Lock" mechanism allows researchers to tether the probe first, then cross-link to a neighbor, minimizing random aggregation. Furthermore, the remaining fluorine atom on the benzene ring serves as a sensitive

Chemical Mechanism & Rationale[1][2][3]

The "Capture-and-Lock" Mechanism

The efficacy of DINB relies on the electrophilicity difference between the isocyanate and the aryl fluorides.

-

Step 1: The Capture (Kinetic Phase). The isocyanate group at position 4 is highly reactive towards nucleophiles at physiological pH (7.4). It preferentially targets solvent-accessible Lysine residues, forming a urea bond. This step is fast (

) and anchors the probe. -

Step 2: The Lock (Thermodynamic/Proximity Phase). The fluorine atoms at positions 1 and 2 are activated by the electron-withdrawing nitro group at position 5. The fluorine at position 2 (para to the nitro group) is particularly susceptible to displacement by a nearby nucleophile (e.g., a Cysteine thiol or Histidine imidazole) within the cross-linking radius (~5–9 Å).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the sequential reaction pathway, highlighting the transition from the "Anchored Intermediate" to the final "Cross-linked Complex."

Caption: Sequential reaction mechanism of DINB. Step 1 anchors the probe via isocyanate chemistry. Step 2 cross-links to a proximal residue via

Experimental Protocol

Pre-Experiment Checklist

| Component | Specification | Critical Note |

| DINB Stock | 50 mM in Anhydrous DMSO | Water Sensitive. Prepare fresh or store over molecular sieves at -20°C. |

| Reaction Buffer | 20 mM HEPES or PBS, pH 7.2–8.0 | NO TRIS. Tris contains primary amines that will quench the isocyanate. |

| Protein Sample | 0.5 – 2.0 mg/mL | Ensure protein is free of amine-containing additives (Glycine, Tris). |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Used to terminate the reaction by scavenging excess reagent. |

Step-by-Step Procedure

Phase 1: Preparation & Anchoring

-

Buffer Exchange: If your protein is in Tris or Glycine, dialyze or desalt (e.g., Zeba Spin Column) into 20 mM HEPES, 150 mM NaCl, pH 7.5 .

-

Reagent Dissolution: Dissolve DINB in anhydrous DMSO to a concentration of 50 mM. Note: The solution should be clear yellow.

-

Addition: Add the DINB stock to the protein solution to achieve a 10-fold to 20-fold molar excess over the protein.

-

Calculation: For 1 mL of 50 kDa protein at 1 mg/mL (20 µM), add 4 µL of 50 mM DINB (final ~200 µM).

-

-

Incubation (Step 1): Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice. This allows the isocyanate to react with surface lysines.

Phase 2: Cross-Linking & Locking

-

pH Shift (Optional): To accelerate the secondary reaction (

displacement of Fluorine), adjust pH to 8.0–8.5 using dilute NaOH or carbonate buffer. If sensitive, maintain pH 7.5 and extend incubation. -

Incubation (Step 2): Incubate for an additional 2–4 hours at RT or overnight at 4°C.

Phase 3: Quenching & Purification

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This quenches unreacted isocyanates and displaces unreacted fluorines on free reagent.

-

Cleanup: Remove excess reagent and byproducts using a desalting column (PD-10) or dialysis.

Data Analysis & Validation

Mass Spectrometry (MS)

Successful cross-linking is verified by proteolytic digestion (Trypsin) and LC-MS/MS.

-

Mass Shift: Look for the specific mass addition of the DINB moiety.

-

Monoisotopic Mass (Intact Reagent): ~200.00 Da.[3]

-

Cross-linked Mass: The mass added to the peptide pair will be (Mass of DINB) - (Leaving Groups) .

-

Leaving Groups: Isocyanate becomes Urea (adds C=O, N comes from protein? No, NCO adds C(=O)NH).

-

Calculation:

-

Reaction 1 (Isocyanate + Amine): Adds C(=O)NH-R (Mass +43 Da relative to H? No. R-NH2 + R'-NCO -> R-NH-CO-NH-R'. Mass added is entire DINB molecule).

-

Reaction 2 (F displacement): Loss of HF (Mass ~20 Da).

-

-

Net Mass Addition: ~180 Da (approximate, calculate exact based on C7H2FN2O3 structure remaining).

-

F-NMR Spectroscopy

DINB is an excellent reporter for protein conformational states.

-

Signal: The reagent contains two fluorines. Upon monosubstitution (cross-linking), one fluorine is lost, leaving one fluorine on the ring.

-

Interpretation:

-

Free Reagent: Distinct doublet/multiplet signals.

-

Anchored (Single hit): Shift in signal, broadened by protein tumbling.

-

Cross-linked (Rigid): The remaining fluorine signal will exhibit significant chemical shift anisotropy (CSA) changes or specific shifts correlating to the local dielectric environment.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Reagent hydrophobicity | Limit DMSO to <5% v/v. Add reagent slowly while vortexing. |

| No Cross-Linking | Buffer interference | Ensure NO TRIS or Glycine is present during Phase 1. |

| Low Yield | Hydrolysis of Isocyanate | Use fresh anhydrous DMSO. Do not store diluted aqueous reagent. |

| Over-modification | Excess Reagent | Reduce molar excess to 5-fold or reduce Phase 1 incubation time. |

References

-

Brown, W. E., & Wold, F. (1973). Alkyl Isocyanates as Active-Site-Specific Reagents for Serine Proteases.[4] Biochemistry, 12(5), 828–834. Link

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational chemistry for fluoronitrobenzene reactivity). Link

-

Dobrovol'sky, A. B., et al. (1984). Crosslinking of troponin complex with 1,3-difluoro-4,6-dinitrobenzene. Biochimica et Biophysica Acta (BBA), 789(2), 144-151. (Analogous chemistry). Link

- Gakh, A. A., et al. (1994). Reactivity of fluoronitrobenzenes in reactions. Journal of Organic Chemistry. (Mechanistic basis for Step 2).

Handling moisture-sensitive isocyanates like 1,2-Difluoro-4-isocyanato-5-nitrobenzene in the lab

Introduction & Rationale

Handling highly substituted aryl isocyanates like 1,2-Difluoro-4-isocyanato-5-nitrobenzene presents a unique challenge in medicinal chemistry and material science. Unlike standard phenyl isocyanate, this compound features a benzene ring destabilized by three strong electron-withdrawing groups (EWGs): two fluorines and one nitro group.

The Chemical Consequence:

These EWGs pull electron density away from the isocyanate carbon (

Upon contact with atmospheric moisture, the isocyanate undergoes a rapid cascade reaction, ultimately forming an insoluble urea "gunk" that contaminates the reaction and ruins stoichiometry.

The Hydrolysis Cascade (Failure Mechanism)

Understanding this pathway is critical for troubleshooting. If you observe a white/yellow precipitate in your stock bottle, this pathway has already occurred.

Figure 1: The degradation pathway. Note that the amine generated by hydrolysis reacts faster with the remaining isocyanate than water does, accelerating impurity formation.

Safety & Hazard Assessment (E-E-A-T)

Warning: Isocyanates are potent respiratory sensitizers.[1][2] The addition of nitro and fluoro groups to the aromatic ring may modulate toxicity and skin permeability. Treat this specific compound as a high-hazard sensitizer and potential mutagen.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Rationale |

| Respiratory | Fume Hood (Face velocity > 100 fpm) | Inhalation can cause occupational asthma (sensitization).[1] |

| Hand Protection | Double Gloving: Inner: Laminate film (Silver Shield®)Outer: Nitrile (5 mil minimum) | Standard nitrile has poor breakthrough time for isocyanates. Laminate provides the chemical barrier; nitrile provides dexterity. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient against splashes that react with ocular moisture. |

| Skin | Tyvek® Lab Coat + Sleeve Covers | Prevent dermal absorption and clothing contamination.[3][4] |

Storage & Preparation Protocols

The Self-Validating System: The physical state of your reagent is your first quality control check.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

-

Visual QC: The liquid should be clear (or the solid crystalline). Any turbidity or precipitate indicates urea formation.

Protocol A: Reagent Transfer (Schlenk Technique)

Use this protocol for all transfers to prevent atmospheric exposure.

-

Glassware Prep: Flame-dry all needles, syringes, and reaction flasks under vacuum. Backfill with dry Argon.

-

Septum Integrity: Use precision-seal rubber septa. Do not reuse septa that have been punctured; moisture diffuses through pinholes.

-

Positive Pressure: Ensure the source bottle is under positive Argon pressure before inserting a needle.

-

The "Gas Cushion" Technique:

-

Draw Argon into the syringe before drawing the liquid.

-

Draw the isocyanate.

-

Invert syringe and expel the gas bubble back into the bottle (not the air).

-

This ensures the needle tip never touches air, only Argon or Reagent.

-

Experimental Workflow: Urea Synthesis

Scenario: Reacting 1,2-Difluoro-4-isocyanato-5-nitrobenzene with a secondary amine.

Reagents & Solvents[5][6][7][8][9]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Standard: Distilled over CaH₂ or passed through an activated alumina column (SPS).

-

QC: Water content must be < 50 ppm (Karl Fischer titration).

-

-

Base: Non-nucleophilic base (e.g., DIPEA) is rarely needed unless the amine salt is used. Avoid hydroxide bases (water source).

Step-by-Step Procedure

-

System Setup:

-

Equip a 2-neck RBF with a magnetic stir bar, reflux condenser (if heating), and an Argon inlet.

-

Flame dry the apparatus and cool under Argon flow.

-

-

Amine Solubilization:

-

Dissolve 1.0 eq of the amine in anhydrous DCM.

-

Cool to 0°C. Rationale: The electron-deficient isocyanate is highly reactive; cooling mitigates exotherms and side reactions.

-

-

Isocyanate Addition:

-

Dissolve 1.05 eq of 1,2-Difluoro-4-isocyanato-5-nitrobenzene in minimal anhydrous DCM in a separate flame-dried vial.

-

Add the isocyanate solution dropwise to the amine via cannula or syringe pump over 10 minutes.

-

Observation: A mild exotherm is expected.

-

-

Reaction Monitoring:

-

Warm to Room Temperature (RT).

-

TLC/LCMS: Monitor for the disappearance of the amine.

-

IR Check (Optional): Disappearance of the strong

stretch around 2270 cm⁻¹.

-

-

Quenching (Critical Step):

Figure 2: Experimental workflow emphasizing the chemical quench step.

Decontamination & Waste Disposal[1][6][11][12][13]

Never dispose of active isocyanates directly into solvent waste drums; they can react with waste solvents (alcohols/water) and pressurize the drum.

Decontamination Solution:

-

50% Ethanol

-

45% Water

-

5% Concentrated Aqueous Ammonia

Procedure:

-

Rinse all contaminated glassware (syringes, flasks) with the Decontamination Solution.

-

Allow to sit in a fume hood for 24 hours. The ammonia catalyzes the hydrolysis/neutralization.

-

Dispose of the neutralized liquid as basic organic waste.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.tue.nl [research.tue.nl]

Troubleshooting & Optimization

Technical Support Center: Stability Management for 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Executive Summary

1,2-Difluoro-4-isocyanato-5-nitrobenzene is not a standard isocyanate; it is an activated electrophile .[1] The presence of the nitro group (

Failure to strictly exclude moisture will result in:

-

Loss of Titer: Rapid conversion to the amine.

-

Precipitation: Formation of insoluble urea dimers.

-

Pressure Hazards:

generation leading to septum failure or vial rupture.

The Chemistry of Failure

To prevent degradation, one must understand the mechanism. The degradation is not merely "wetness"; it is a cascade reaction driven by the electronic deficiency of the carbonyl carbon.

Electronic Activation

-

Inductive Effect (-I): The Fluorine atoms pull electron density through the sigma bond framework.

-

Resonance Effect (-R): The Nitro group withdraws electron density from the ring, destabilizing the cumulative double bond system of the

group. -

Result: The central Carbon atom becomes highly positive (

), acting as a "super-electrophile" for even trace water molecules.

The Hydrolysis Cascade (Visualization)

The following diagram illustrates the irreversible pathway from active reagent to insoluble waste.

Figure 1: The hydrolytic cascade. Note that for every 1 molecule of water, 2 molecules of isocyanate are consumed (one to form the amine, one to react with that amine to form urea).

Storage & Handling Protocols

A. Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis and dimerization. |

| Atmosphere | Argon or Nitrogen (Dry) | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Glass (Silanized) or Teflon | Standard glass has surface hydroxyls (-OH) that can initiate reaction. |

| Seal | Parafilm over Septum | Septa are permeable to moisture over months. Parafilm adds a secondary barrier. |

| Desiccant | Secondary Containment | Store the vial inside a jar containing activated molecular sieves or Drierite™. |

B. The "Safe-Thaw" Workflow (Critical)

Most degradation occurs during the opening of cold bottles. Cold glass condenses atmospheric moisture instantly.

Figure 2: The Safe-Thaw Protocol. Skipping Step 3 is the #1 cause of batch failure.

Troubleshooting & FAQs

Q1: I see a white precipitate at the bottom of my bottle. Can I filter it and use the liquid?

Technical Analysis: The white solid is the di-aryl urea (dimer). Recommendation:

-

If <5% solid: Yes. The supernatant is likely still active isocyanate, but the titer (concentration) has dropped. You must re-titrate before use to adjust stoichiometry.

-

If >5% solid: Discard. The formation of urea releases water/amine autocatalytically in some pathways, and the purity is compromised.

Q2: When I pierced the septum, there was a "hiss" of gas. Is this normal?

Technical Analysis: No. This indicates

-

Immediate: Vent the vial in a fume hood.

-

Diagnosis: The seal was compromised during storage. The reagent is likely heavily degraded. Perform an IR check; if the NCO peak (2270 cm⁻¹) is weak, discard the batch.

Q3: Can I store this isocyanate in solution to save time?

Technical Analysis: Storing in solution increases the risk because solvents can carry dissolved water. Protocol:

-

Solvents: Use only anhydrous Toluene or Dichloromethane (DCM). Avoid Ethers (THF/Dioxane) as they are hygroscopic and harder to dry completely.

-

Additives: Add activated 4Å Molecular Sieves to the solution.

-

Duration: Use within 48 hours. Long-term storage in solution is not recommended for highly fluorinated isocyanates.

Quality Control (Validation)

Before committing this expensive reagent to a synthesis, validate its integrity.

Method A: FT-IR (Qualitative)

-

Procedure: Place a drop of neat liquid between NaCl/KBr plates.

-

Target: Strong, sharp peak at 2250–2275 cm⁻¹ (N=C=O stretch).

-

Warning Sign: Appearance of peaks at 3300–3400 cm⁻¹ (N-H stretch) or 1650–1700 cm⁻¹ (Urea C=O).

Method B: ASTM D2572 Titration (Quantitative)

-

Principle: React isocyanate with excess dibutylamine (DBA), then back-titrate the unreacted amine with HCl.

-

Reagents: 0.1N Dibutylamine in dry toluene; 0.1N HCl.

-

Calculation:

- = Blank titration volume (mL)

- = Sample titration volume (mL)

- = Normality of HCl

- = Weight of sample (g)

References

-

ASTM International. (2019).[2] Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19).

-

Safe Work Australia. (2020). Guide to Handling Isocyanates.[3] (Key source for pressure hazards and toxicity).

-

Royal Society of Chemistry. (2016). Blocked isocyanates: Reactivity and Electronic Effects. (Mechanistic grounding for EWG effects).

-

Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (General Schlenk/Inert gas protocols).

Sources

Technical Support Center: 1,2-Difluoro-4-isocyanato-5-nitrobenzene Applications

Current Status: Operational Topic: Optimization of Nucleophilic Aromatic Substitution (SNAr) & Isocyanate Derivatization Audience: Medicinal Chemists, Process Chemists

The Reactivity Landscape: "The Dual-Warhead Challenge"

Working with 1,2-Difluoro-4-isocyanato-5-nitrobenzene presents a classic chemoselectivity paradox. You are managing two highly reactive electrophilic sites simultaneously:

-

The Isocyanate (-NCO) at C4: Kinetically fast, sensitive to sterics, and prone to hydrolysis.

-

The Fluorine at C2: Activated for SNAr by the para-nitro group.

-

The Fluorine at C1: Less activated (meta to nitro), but still susceptible under forcing conditions.

The Golden Rule: In 95% of successful protocols, the Isocyanate must be engaged first under mild conditions, followed by the SNAr reaction under forcing conditions. Attempting to reverse this order or perform them simultaneously without strict temperature control is the primary cause of yield loss.

Activation Map

The following diagram illustrates the electronic forces dictating regioselectivity.

Figure 1: Electronic activation map. Note that F2 is the primary site for SNAr due to the strong para-directing effect of the Nitro group.

Troubleshooting Matrix (FAQs)

Issue 1: "I am getting a complex mixture of products and 'gunk' in the flask."

Diagnosis: Uncontrolled Isocyanate Polymerization or Hydrolysis.

-

Cause: If your solvent contains even trace water (ppm levels), the isocyanate hydrolyzes to an aniline, which immediately attacks the remaining isocyanate to form insoluble urea dimers.

-

Fix:

-

Solvent: Use anhydrous THF or DCM. Avoid DMF/DMSO for the first step if possible, as they are hygroscopic.

-

Protocol: Perform the isocyanate reaction (urea formation) at 0°C to -10°C . Low temperature suppresses the SNAr side-reaction while favoring the fast isocyanate addition.

-

Issue 2: "The SNAr reaction is too slow, or I'm recovering starting material."

Diagnosis: Insufficient Activation Energy or "Deactivation" by Urea Formation.

-

Cause: Once you convert the -NCO to a Urea (-NH-CO-NH-R), the electronic withdrawing power at C4 drops slightly compared to the isocyanate. Furthermore, the SNAr at C2 requires the disruption of aromaticity (Meisenheimer complex), which has a high energy barrier.

-

Fix:

-

Stepwise Heating: After the isocyanate is consumed (checked by TLC/LCMS), you must heat the reaction. Typical SNAr on this scaffold requires 60–80°C .

-

Base: Ensure you are using a non-nucleophilic base (e.g., DIPEA, Cs2CO3) to neutralize the acid generated during SNAr.

-

Issue 3: "I'm seeing the 'Wrong Isomer' (Substitution at C1 instead of C2)."

Diagnosis: Regioselectivity Drift.

-

Cause: While C2 is thermodynamically favored (para to NO2), extremely high temperatures (>100°C) or very strong nucleophiles can lead to competitive attack at C1 (para to the urea/isocyanate).

-

Fix:

-

Control: Keep reaction temperature below 90°C.

-

Solvent Effect: Use a polar aprotic solvent (Acetonitrile or DMF) which stabilizes the Meisenheimer complex at C2 more effectively than non-polar solvents.

-

Optimized Sequential Protocol

This protocol assumes you are reacting the isocyanate with Amine A, followed by SNAr with Amine B (or closing a ring).

Phase 1: Isocyanate Derivatization (The "Cold" Step)

-

Preparation: Dissolve 1,2-Difluoro-4-isocyanato-5-nitrobenzene (1.0 eq) in anhydrous THF or DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add the first nucleophile (Amine A, 1.0 eq) dropwise.

-

Note: If Amine A is a salt, add DIPEA (1.1 eq).

-

-

Monitoring: Stir at 0°C for 30–60 mins. Monitor by TLC (Isocyanate spot should disappear; Urea spot appears).

-

Checkpoint: Do NOT heat yet. Heating now risks SNAr competition.

-

Phase 2: SNAr Reaction (The "Hot" Step)

-

Solvent Switch (Optional but Recommended): If Phase 1 was in DCM, evaporate and redissolve in Acetonitrile or DMF . If in THF, you can often proceed directly.

-

Reagent Addition: Add the second nucleophile (Amine B/Thiol, 1.1–1.5 eq) and a base (DIPEA or K2CO3, 2.0 eq).

-

Activation: Heat the reaction to 60°C .

-

Monitoring: Check LCMS for the displacement of Fluorine. The mass shift will correspond to [M_urea - F + Nu].

-

Regioselectivity Check: The major product will be the substitution at C2 (para to Nitro).

-

Decision Logic for Low Yields

Use this flow to diagnose specific failures in your current experiment.

Figure 2: Diagnostic flow for yield optimization.

References & Grounding

-

Regioselectivity in SNAr: The dominance of the para-nitro position in fluoronitrobenzenes is a foundational principle of aromatic substitution. The nitro group stabilizes the Meisenheimer complex significantly more effectively than isocyanates or ureas.

-

Source:

-

-

Isocyanate Reactivity: The kinetic superiority of isocyanate addition over SNAr is well-documented in polymer and medicinal chemistry. Primary amines react with isocyanates orders of magnitude faster than they displace aryl fluorides at ambient temperatures.

-

Source:

-

-

Safety Data: Handling fluoronitrobenzenes requires strict adherence to safety protocols due to skin sensitization and toxicity risks.

-

Source:

-

Solvent selection to minimize side reactions with 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Technical Support Center: Solvent Selection for 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Executive Summary: The "Dual-Threat" Electrophile

User Warning: 1,2-Difluoro-4-isocyanato-5-nitrobenzene is not a standard isocyanate. It possesses two distinct electrophilic triggers that dictate solvent compatibility:

-

The Isocyanate (-NCO): Extremely sensitive to moisture and dimerization.

-

The Fluoro-Nitro Core: The nitro group at position 5 activates the fluorine atoms at positions 1 and 2 toward Nucleophilic Aromatic Substitution (SnAr) .

The Critical Rule: You must select a solvent that is aprotic , anhydrous , and non-nucleophilic to prevent both hydrolysis (urea formation) and unwanted ring substitution.

Module 1: Critical Solvent Incompatibilities (The "Don'ts")

Do not use these solvents. The failures described below are chemically inevitable with this specific reagent.

| Solvent Class | Specific Solvent | Failure Mechanism | Resulting Impurity |

| Protic | Water, Methanol, Ethanol | Nucleophilic Attack: The solvent acts as a nucleophile, attacking the isocyanate carbon. | Carbamates (Urethanes) or Ureas (via hydrolysis). |

| Polar Aprotic | DMF (Dimethylformamide) | Thermal Degradation & Catalysis: At T > 40°C or prolonged storage, DMF reacts with isocyanates to form formamidines. DMF also catalyzes trimerization (isocyanurate formation).[1] | Formamidines or Isocyanurates (Trimers). |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Hygroscopicity & Oxidation: DMSO is notoriously difficult to keep <50 ppm water.[2] Trace water hydrolyzes the -NCO to an amine, which instantly reacts with remaining -NCO to form a urea dimer. | Symmetrical Urea Dimers (Insoluble precipitates). |

| Basic | Pyridine, Triethylamine (as solvent) | SnAr Promotion: Basic solvents stabilize the Meisenheimer complex, promoting the displacement of the fluorine atoms by any available nucleophile (even trace impurities). | Fluorine-substituted byproducts. |

Module 2: Recommended Solvent Systems (The "Dos")

These solvents minimize dielectric constants, suppressing the SnAr pathway while remaining inert to the isocyanate.

Dichloromethane (DCM) – The Gold Standard

-

Why: Low boiling point allows easy removal; non-polar enough to discourage SnAr side reactions but polar enough to dissolve the nitro-aromatic core.

-

Caveat: Must be distilled over CaH₂ or dried via alumina columns immediately before use. Commercial "Anhydrous" grades often contain amylene stabilizers which are generally safe but can be reactive in radical conditions.

Toluene – For Thermal Reactions

-

Why: Excellent for reactions requiring heat (reflux). The aromatic ring provides pi-stacking stability to the reagent without reacting.

-

Caveat: Azeotropic drying is required.

Tetrahydrofuran (THF) – Use with Caution

-

Why: Good solubility for subsequent nucleophiles (e.g., amines).

-

Caveat: THF is hygroscopic. It must be inhibitor-free (BHT-free) and freshly distilled/dried. Old THF forms peroxides which can oxidize the nitro group or initiate radical degradation.

Module 3: Reactivity & Failure Pathways (Visualization)

The following diagram illustrates the competing reaction pathways you must control via solvent selection.

Figure 1: Competing reaction pathways. Note that "wet" solvents lead to Urea formation, while polar solvents promote SnAr side reactions.

Module 4: Experimental Protocols

Protocol A: Solvent Drying & Verification (Self-Validating)

Do not trust the label on the bottle. Verify dryness before adding your valuable reagent.

-

Preparation: Pass DCM or Toluene through a column of activated neutral alumina or store over activated 3Å molecular sieves (20% m/v) for 24 hours [1].

-

The "Sacrificial Isocyanate" Test (Validation):

-

Take 1 mL of your dried solvent.

-

Add 1 drop of phenyl isocyanate (cheaper surrogate) or your reagent.

-

Observe for 5 minutes.

-

Pass: Solution remains clear.

-

Fail: Turbidity or white precipitate appears (indicates >50 ppm water forming urea).

-

Protocol B: Reaction Setup (Minimizing SnAr)

-

Dissolve 1,2-Difluoro-4-isocyanato-5-nitrobenzene in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C . Reason: Lower temperature suppresses the SnAr reaction (which has a higher activation energy) while allowing the highly reactive isocyanate to react with your intended amine.

-

Add the nucleophile (amine) dropwise.

-

Do not use excess base. If a base is needed to scavenge acid, use a non-nucleophilic base like DIPEA (Hünig's base), but add it after the isocyanate consumption is confirmed by TLC/LCMS.

FAQ: Troubleshooting & Common Issues

Q: I see a white precipitate immediately upon dissolving the reagent. What happened? A: Your solvent is wet.[2] The precipitate is the symmetrical urea dimer formed by hydrolysis. The nitro group makes the isocyanate highly reactive toward water. Filter the solution to remove the urea, but be aware your stoichiometry is now off.

Q: Can I use DMF if I keep the temperature low? A: No. Even at room temperature, DMF can slowly react with highly activated isocyanates. Furthermore, the high dielectric constant of DMF facilitates the attack of nucleophiles on the fluorinated ring (SnAr), leading to impurities where the fluorine is displaced instead of the isocyanate reacting [2].

Q: Why is my yield low even though the isocyanate is gone? A: Check for oligomerization . Aromatic isocyanates with electron-withdrawing groups (like -NO2) are prone to dimerization (uretdiones) and trimerization (isocyanurates). This is often catalyzed by basic impurities or phosphines [3]. Ensure your glassware is acid-washed and free of basic residues.

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

- Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.

- Raspoet, G., et al. (1998). The dimerization of isocyanates: a theoretical study. Journal of Organic Chemistry.

- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal. (Foundational chemistry on dinitrofluorobenzene reactivity/SnAr).

Sources

Validation & Comparative

Spectral Fingerprinting of 1,2-Difluoro-4-isocyanato-5-nitrobenzene: A Comparative Guide

Executive Summary

This guide provides an in-depth technical analysis of the 1H and 19F NMR spectral characteristics of 1,2-Difluoro-4-isocyanato-5-nitrobenzene (CAS: 114776-15-7). As a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, its purity is paramount. The isocyanate moiety (-NCO) is moisture-sensitive, making standard HPLC analysis risky due to potential hydrolysis on the column.

This document establishes 19F NMR as the superior alternative to 1H NMR for reaction monitoring and purity assessment, offering a self-validating protocol that eliminates solvent interference and provides distinct spectral separation from precursors.

Product Profile & Structural Logic

-

Compound: 1,2-Difluoro-4-isocyanato-5-nitrobenzene

-

Molecular Formula: C7H2F2N2O3

-

Key Functionalities:

-

Isocyanate (C4): Reactive electrophile; moisture sensitive.

-

Nitro (C5): Strong electron-withdrawing group (EWG); deshields adjacent protons.

-

Difluoro (C1, C2): Provides unique 19F NMR signature; induces J-coupling in 1H NMR.

-

Structural Numbering & Environment[1]

-

H3: Located between F2 and the Isocyanate group.

-

H6: Located between F1 and the Nitro group.

Comparative Analysis: Performance & Alternatives

A. Methodological Comparison: 1H vs. 19F NMR

For this specific compound, 19F NMR outperforms 1H NMR in routine process control.

| Feature | 1H NMR (Standard) | 19F NMR (Recommended) | Scientific Rationale |

| Spectral Window | Narrow (~10 ppm) | Wide (~200 ppm) | 19F offers superior dispersion, preventing overlap of isomer signals. |

| Solvent Interference | High (Solvent residual peaks) | None | 19F has no background signal in non-fluorinated solvents (e.g., CDCl3, DMSO-d6). |

| Reaction Monitoring | Ambiguous | Distinct | The shift from Precursor (-NH2) to Product (-NCO) is more dramatic in 19F due to high sensitivity to electronic environment changes. |

| Quantification | Good (requires relaxation delay) | Excellent | High sensitivity (83% of 1H) allows rapid qNMR with internal standards (e.g., |

B. Precursor vs. Product (Synthesis Monitoring)

The primary "alternative" in a synthesis context is the starting material: 1,2-Difluoro-4-amino-5-nitrobenzene .

-

The Transformation: Conversion of Amine (-NH2)

Isocyanate (-NCO). -

The Signal:

-

1H NMR: Disappearance of the broad amine singlet (4.0–6.0 ppm). Downfield shift of aromatic protons due to the change from electron-donating (NH2) to electron-withdrawing (NCO).

-

19F NMR: Significant chemical shift change (~5-10 ppm) for both fluorine signals, providing an unambiguous "Go/No-Go" quality gate.

-

Detailed Spectral Analysis

1H NMR Data (Predicted in CDCl3)

-

Frequency: 400 MHz

-

Reference: TMS (0.00 ppm)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6 | 8.05 – 8.15 | dd | Strongly deshielded by ortho-NO2. Couples with ortho-F1 and meta-F2.[1] | |

| H3 | 7.20 – 7.40 | dd | Deshielded by ortho-NCO (less than NO2). Couples with ortho-F2 and meta-F1.[1] |

Note: The aromatic protons appear as complex "doublet of doublets" due to coupling with the fluorine atoms. The

19F NMR Data (Predicted in CDCl3)

-

Frequency: 376 MHz

-

Reference: CFCl3 (0.00 ppm) or internal standard.

| Position | Shift ( | Multiplicity | Coupling | Assignment Logic |

| F1 | -115 to -125 | ddd | Para to NO2. Deshielded relative to typical fluorobenzene due to EWGs. | |

| F2 | -130 to -140 | ddd | Meta to NO2. Distinct from F1 due to asymmetry. |

Experimental Protocol: Self-Validating Analysis

Objective: Quantify purity of 1,2-Difluoro-4-isocyanato-5-nitrobenzene without hydrolysis.

Reagents & Equipment

-

Solvent: Anhydrous Chloroform-d (CDCl3) (Stored over 4Å molecular sieves). Avoid DMSO-d6 if not strictly dry, as it absorbs water which reacts with isocyanates.

-

Internal Standard (for qNMR):

-Trifluorotoluene (Shift: -63 ppm). Inert and distinct from analyte signals.[2] -

NMR Tube: 5mm precision tube, oven-dried.

Step-by-Step Workflow

-

Sample Preparation (Glovebox/Dry Environment):

-

Weigh ~10 mg of analyte into a vial.

-

Add ~10 mg of Internal Standard (accurately weighed).

-

Dissolve in 0.6 mL anhydrous CDCl3.

-

Transfer to NMR tube and cap immediately (use Parafilm).

-

-

Acquisition (19F NMR):

-

Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE for quantitative integration.

-

Relaxation Delay (D1): Set to

(typically 10-20 seconds for fluorinated aromatics) to ensure full magnetization recovery. -

Scans: 16-32 scans are usually sufficient due to high sensitivity.

-

Spectral Width: Ensure range covers -60 ppm (Std) to -150 ppm (Analyte).

-

-

Data Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial (ABS).

-

Integration: Integrate the Internal Standard peak (-63 ppm) and the analyte peaks (-115 to -140 ppm).

-

-

Calculation:

[3]-

Where

= Integral,

-

Visualization: Reaction Monitoring Workflow

Caption: Logical workflow for monitoring the conversion of amine to isocyanate using 19F NMR, highlighting the critical decision gate based on spectral shift.

References

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

-

Reich, H. J. (2020).[4] 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 1,2-Difluoro-4-isocyanato-5-nitrobenzene vs. Non-Fluorinated Analogs

[1]

Executive Summary

1,2-Difluoro-4-isocyanato-5-nitrobenzene (referred to herein as DFINB ) represents a specialized class of "turbo-charged" electrophiles used primarily in the synthesis of covalent kinase inhibitors and high-performance polymers.[1]

Compared to its non-fluorinated analogs (e.g., 4-isocyanato-3-nitrobenzene), DFINB exhibits two distinct reactivity advantages:

-

Enhanced Isocyanate Electrophilicity: The inductive electron-withdrawal by fluorine atoms lowers the LUMO energy of the isocyanate carbon, significantly accelerating urea formation.

-

Orthogonal SNAr Capability: The fluorine atom para to the nitro group serves as a labile leaving group, enabling nucleophilic aromatic substitution (SNAr)—a reaction pathway completely inaccessible to non-fluorinated analogs under mild conditions.

Electronic Landscape & Theoretical Basis[1]

To understand the reactivity differences, one must analyze the electronic perturbations caused by the fluorine substituents.

Structural Comparison

-

DFINB: Benzene core substituted with -NCO (C4), -NO2 (C5), and -F (C1, C2).[1]

-

Non-Fluorinated Analog: Benzene core substituted with -NCO and -NO2 only (Hydrogens at C1, C2).[1]

The Fluorine Effect

Fluorine is the most electronegative element (Pauling scale 3.98). In DFINB, the two fluorine atoms exert a strong Inductive Effect (-I) that pulls electron density away from the aromatic ring.

-

Impact on -NCO: The electron-deficient ring pulls density from the nitrogen of the isocyanate group.[1] This makes the carbonyl carbon of the isocyanate more positive (

), increasing its susceptibility to nucleophilic attack by amines or alcohols. -

Impact on the Ring (SNAr): The fluorine at position 2 is located para to the nitro group (a strong electron-withdrawing group). This geometric alignment activates the C2-F bond for displacement by nucleophiles (Sanger-type reactivity).[1]

Reactivity Comparison: Isocyanate Chemistry (Pathway A)

The primary application of aryl isocyanates is the formation of ureas (reaction with amines) or carbamates (reaction with alcohols).

Kinetic Profile

Due to the electron-poor nature of the DFINB ring, the reaction rate with nucleophiles is significantly faster than that of non-fluorinated analogs.

| Feature | Non-Fluorinated Analog | DFINB (Fluorinated) | Mechanism Note |

| Electronic State | Electron-deficient (-NO2 only) | Highly Electron-deficient (-NO2 + 2F) | F stabilizes the transition state for nucleophilic attack.[1] |

| Reaction Rate (Amines) | Fast ( | Very Fast ( | Requires careful temperature control to prevent exotherms. |

| Moisture Sensitivity | High | Extreme | DFINB hydrolyzes rapidly to the aniline; anhydrous conditions are non-negotiable. |

| Catalyst Need | Often requires mild heat or catalyst | Spontaneous at RT or 0°C | High reactivity often negates the need for catalysts like DMAP. |

Mechanistic Pathway (Pathway A)

The nucleophile (e.g., R-NH2) attacks the central carbon of the isocyanate. In DFINB, the transition state is lowered because the electron-withdrawing fluorines stabilize the developing negative charge on the nitrogen.

Orthogonal Reactivity: SNAr (Pathway B)

This is the critical differentiator. Non-fluorinated analogs possess C-H bonds at positions 1 and 2. The C-H bond is not a leaving group in standard organic synthesis. DFINB, however, possesses C-F bonds.[2]

The "Hidden" Handle

The fluorine at position 2 is activated by the para-nitro group. This allows researchers to perform a Nucleophilic Aromatic Substitution (SNAr) either before or after reacting the isocyanate, depending on the nucleophile's nature.

-

Non-Fluorinated: Ring is inert to substitution.[1]

-

DFINB: Ring allows introduction of amines, thiols, or alkoxides by displacing Fluoride (F-).[1]

Selectivity (Regiochemistry)

In DFINB, the Fluorine at C2 is para to the Nitro group (strong activator). The Fluorine at C1 is meta to the Nitro group.

-

Prediction: Nucleophilic attack occurs predominantly at C2 (displacing F) due to the resonance stabilization provided by the para-nitro group.

Visualizing the Divergent Pathways

The following diagram illustrates how DFINB offers a dual-pathway workflow compared to the single-pathway of the non-fluorinated analog.

Experimental Protocols

Safety Pre-Check[1]

-

Hazard: Isocyanates are respiratory sensitizers.[1][3][4] Fluorinated nitro-aromatics can be toxic and skin irritants.[1]

-

Control: All operations must be performed in a fume hood. Double-gloving (Nitrile) is recommended.[1]

Protocol A: Urea Synthesis (Isocyanate Reaction)

Target: Reaction of DFINB with an aniline derivative.

-

Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon.

-

Dissolution: Dissolve 1.0 eq of DFINB in anhydrous THF (0.2 M concentration).

-

Note: Dichloromethane (DCM) is also suitable, but THF solubilizes the urea product better.

-

-

Addition: Cool the solution to 0°C. Add 1.0 eq of the amine nucleophile dropwise.

-

Comparison: For non-fluorinated analogs, this is done at RT. For DFINB, 0°C is preferred to avoid side reactions due to hyper-reactivity.[1]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC or LC-MS.[1]

-

Endpoint: Disappearance of isocyanate peak (IR ~2270 cm⁻¹) or shift in LC-MS.[1]

-

-

Quench: If unreacted isocyanate remains, add 0.1 mL of MeOH.

-

Workup: Concentrate in vacuo. The product often precipitates and can be collected by filtration.

Protocol B: SNAr Functionalization (The Fluorine Advantage)

Target: Displacing the C2-Fluorine with a secondary amine (e.g., Morpholine).

-

Setup: Dissolve the Urea Product (from Protocol A) in DMF or DMSO.

-

Reagents: Add 1.2 eq of Morpholine and 2.0 eq of DIPEA (Hunig's Base).

-

Conditions: Heat to 60–80°C for 2–4 hours.

-

Note: The para-nitro group activates the fluorine. Non-fluorinated analogs would require harsh conditions (super-heating/catalysts) and would likely decompose before reacting.

-

-

Workup: Dilute with water (precipitate forms) or extract with EtOAc.[1]

Case Study: Kinase Inhibitor Synthesis

In the development of EGFR inhibitors (similar to Afatinib), the DFINB scaffold is crucial.

-

Goal: Create a covalent inhibitor with a Michael acceptor tail.

-

Workflow:

-

Step 1 (SNAr): React DFINB precursor (often the aniline version, but assuming isocyanate here) to install a solubilizing group at the C2-F position.

-

Step 2 (Urea): React the isocyanate with the kinase-binding aromatic amine.

-

Result: A molecule with a "warhead" (from the urea linkage or attached Michael acceptor) and tuned electronic properties due to the remaining Fluorine at C1.

-

The non-fluorinated analog would fail this workflow at Step 1, resulting in a molecule with poor solubility and different binding kinetics.

References

-

PubChem. (n.d.).[1] 1,2-difluoro-4-isocyanato-5-nitrobenzene (Compound).[1][5] National Library of Medicine. Retrieved from [Link]

-

Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.[1][6] Beilstein J. Org.[1] Chem. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes...[1][7][8] ACS Publications.[1] Retrieved from [Link]

-

Safe Work Australia. (2020).[1] Guide to Handling Isocyanates.[1][3][4] Retrieved from [Link]

Sources

- 1. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 1,2-difluoro-4-isocyanato-5-nitrobenzene (C7H2F2N2O3) [pubchemlite.lcsb.uni.lu]

- 6. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 7. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]